![molecular formula C16H11Cl3F2N2O2 B13412505 [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate is a complex organic compound that features a combination of fluorinated aromatic rings and a trichlorinated propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate typically involves a multi-step process:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the bis(4-fluorophenyl)methylideneamine intermediate. This can be achieved through the condensation reaction of 4-fluoroaniline with benzaldehyde under acidic conditions.
Introduction of the Trichloropropanoate Group: The next step involves the reaction of the intermediate with (2S)-2-amino-2,3,3-trichloropropanoic acid. This step requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and aromatic sites, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloropropanoate moiety, potentially converting it to less chlorinated derivatives.
Substitution: The aromatic fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce partially dechlorinated compounds.
科学研究应用
Chemistry
In chemistry, [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its fluorinated aromatic rings and trichlorinated moiety could provide insights into enzyme-substrate interactions and protein binding studies.
Medicine
In medicine, the compound’s structural features make it a candidate for drug development. Researchers may explore its potential as an inhibitor or modulator of specific biological pathways, particularly those involving fluorinated and chlorinated compounds.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings may interact with hydrophobic pockets in proteins, while the trichloropropanoate moiety could form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- [bis(4-chlorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
- [bis(4-bromophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
- [bis(4-methylphenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate
Uniqueness
The uniqueness of [bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate lies in its combination of fluorinated aromatic rings and a trichlorinated propanoate moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds with different substituents.
属性
分子式 |
C16H11Cl3F2N2O2 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC 名称 |
[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate |
InChI |
InChI=1S/C16H11Cl3F2N2O2/c17-14(18)16(19,22)15(24)25-23-13(9-1-5-11(20)6-2-9)10-3-7-12(21)8-4-10/h1-8,14H,22H2/t16-/m0/s1 |
InChI 键 |
QYRZRRVAHSTRPY-INIZCTEOSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=NOC(=O)[C@](C(Cl)Cl)(N)Cl)C2=CC=C(C=C2)F)F |
规范 SMILES |
C1=CC(=CC=C1C(=NOC(=O)C(C(Cl)Cl)(N)Cl)C2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


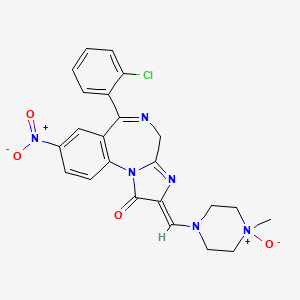
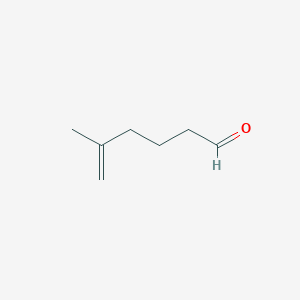
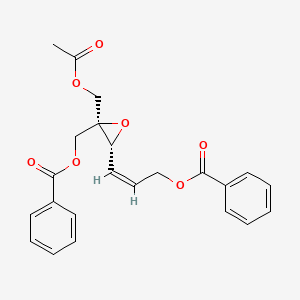
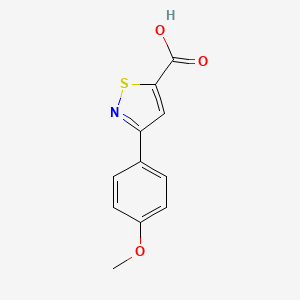
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)

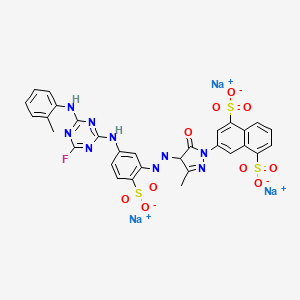
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
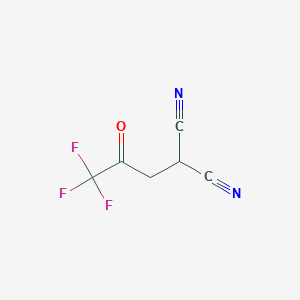

![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
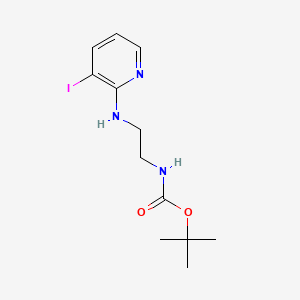
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
